- Preparation of spiro azole compounds as inhibitors of beta-secretase, World Intellectual Property Organization, , ,

Cas no 93670-18-9 (3-(4-bromophenoxy)propanoic acid)

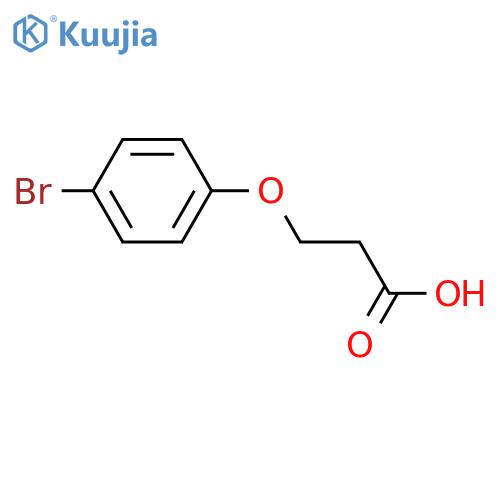

93670-18-9 structure

商品名:3-(4-bromophenoxy)propanoic acid

3-(4-bromophenoxy)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(4-bromophenoxy)propanoic acid

- 3-(4-bromo-phenoxy)-propionic acid

- 3-(4-Brom-phenoxy)-propionsaeure

- 3-(4-Bromophenoxy)propanoic acid (ACI)

- Propionic acid, 3-(p-bromophenoxy)- (5CI)

- 3-(4-Bromophenoxy)propionic acid

- EN300-36302

- 3-(4-bromophenoxy)propanoicacid

- SCHEMBL1822418

- AKOS000131718

- 93670-18-9

- MFCD02295727

- SY123396

- Z240085156

- CS-0157428

- AN-829/13156514

- IGFOICGMVYKSCD-UHFFFAOYSA-N

- DA-25207

- AB01330730-02

- NCGC00336795-01

- DTXSID50428679

- AS-61073

-

- MDL: MFCD02295727

- インチ: 1S/C9H9BrO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)

- InChIKey: IGFOICGMVYKSCD-UHFFFAOYSA-N

- ほほえんだ: O=C(CCOC1C=CC(Br)=CC=1)O

計算された属性

- せいみつぶんしりょう: 243.97400

- どういたいしつりょう: 243.97351g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- PSA: 46.53000

- LogP: 2.30260

3-(4-bromophenoxy)propanoic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-(4-bromophenoxy)propanoic acid 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3-(4-bromophenoxy)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-36302-2.5g |

3-(4-bromophenoxy)propanoic acid |

93670-18-9 | 95.0% | 2.5g |

$154.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B22870-25g |

3-(4-Bromophenoxy)propanoic acid |

93670-18-9 | 97% | 25g |

¥11709.0 | 2022-04-28 | |

| eNovation Chemicals LLC | D917481-5g |

3-(4-Bromophenoxy)propanoic Acid |

93670-18-9 | 95% | 5g |

$370 | 2023-09-03 | |

| Enamine | EN300-36302-0.25g |

3-(4-bromophenoxy)propanoic acid |

93670-18-9 | 95.0% | 0.25g |

$38.0 | 2025-02-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-344396-1g |

3-(4-bromophenoxy)propanoic acid, |

93670-18-9 | 1g |

¥2414.00 | 2023-09-05 | ||

| TRC | B805663-500mg |

3-(4-Bromophenoxy)Propanoic Acid |

93670-18-9 | 500mg |

$ 275.00 | 2022-04-02 | ||

| Enamine | EN300-36302-0.1g |

3-(4-bromophenoxy)propanoic acid |

93670-18-9 | 95.0% | 0.1g |

$26.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B22870-5g |

3-(4-Bromophenoxy)propanoic acid |

93670-18-9 | 97% | 5g |

¥3909.0 | 2022-04-28 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-344396A-5g |

3-(4-bromophenoxy)propanoic acid, |

93670-18-9 | 5g |

¥7243.00 | 2023-09-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RF338-1g |

3-(4-bromophenoxy)propanoic acid |

93670-18-9 | 98% | 1g |

924.0CNY | 2021-07-17 |

3-(4-bromophenoxy)propanoic acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux; 2 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux; 2 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 30 min, rt; 90 min, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

リファレンス

- Preparation of anthracene compounds as organic electroluminescent device materials, Korea, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Formic acid , Hydrochloric acid Solvents: Water ; 24 h, heated

リファレンス

- Efficient Synthesis of Chromones with Alkenyl Functionalities by the Heck Reaction, Australian Journal of Chemistry, 2010, 63(11), 1582-1593

合成方法 4

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Catalysts: Potassium iodide Solvents: Water ; 30 min

1.2 Reagents: Potassium hydroxide Solvents: Water ; rt; 6 h, 110 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled; pH 3 - 4

1.2 Reagents: Potassium hydroxide Solvents: Water ; rt; 6 h, 110 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled; pH 3 - 4

リファレンス

- Chroman-like compound as antiarrhythmic agent and its preparation, China, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 75 °C; 12 h, 75 - 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Copper-Catalyzed Asymmetric Hydroboration of 2H-Chromenes Using a Chiral Diphosphine Ligand, Journal of Organic Chemistry, 2019, 84(13), 8638-8645

合成方法 6

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; overnight, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

リファレンス

- Preparation of 1H-indazole derivatives as HSD17B13 inhibitors and uses thereof, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; reflux

リファレンス

- Hydrated ferric sulfate-catalyzed reactions of indole with aldehydes, ketones, cyclic ketones, and chromanones: Synthesis of bisindoles and trisindoles, Tetrahedron, 2017, 73(27-28), 3913-3922

合成方法 8

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

リファレンス

- Synthesis, evaluation and in silico molecular modeling of pyrrolyl-1,3,4-thiadiazole inhibitors of InhA, Bioorganic Chemistry, 2015, 59, 151-167

合成方法 9

はんのうじょうけん

リファレンス

- Benzofuran- and benzothiophenecarboxylic acid derivatives, European Patent Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; 10 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

リファレンス

- Investigation on the Surface-Confined Self-Assembly Stabilized by Hydrogen Bonds of Urea and Amide Groups: Quantitative Analysis of Concentration Dependence of Surface Coverage, Chemistry - An Asian Journal, 2015, 10(9), 1926-1931

合成方法 11

はんのうじょうけん

1.1 Reagents: Hydrochloric acid ; 1 - 2 h, 80 - 90 °C

リファレンス

- Acid activated montmorillonite K-10 mediated intramolecular acylation: simple and convenient synthesis of 4-chromanones, Tetrahedron Letters, 2021, 82,

合成方法 12

はんのうじょうけん

1.1 Reagents: N-Bromosuccinimide , Sodium hydroxide Solvents: Water ; rt; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

リファレンス

- Preparation method of 6-bromo-4-hydro chromone, China, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 min, heated; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

リファレンス

- Synthesis of β-(aryloxy)propionic acids and chroman-4-ones under microwave irradiation, Hebei Daxue Xuebao, 2008, 28(4), 399-402

合成方法 14

はんのうじょうけん

1.1 Reagents: N-Bromosuccinimide , Sodium hydroxide Solvents: Water ; rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

リファレンス

- Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof, World Intellectual Property Organization, , ,

3-(4-bromophenoxy)propanoic acid Raw materials

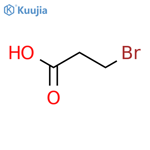

- 3-Bromopropionic acid

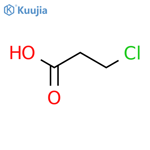

- 3-Chloropropanoic acid

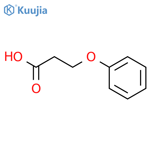

- 3-Phenoxypropanoic Acid

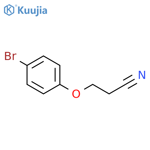

- 3-(4-Bromophenoxy)propanenitrile

3-(4-bromophenoxy)propanoic acid Preparation Products

3-(4-bromophenoxy)propanoic acid 関連文献

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

93670-18-9 (3-(4-bromophenoxy)propanoic acid) 関連製品

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:93670-18-9)3-(4-bromophenoxy)propanoic acid

清らかである:99%/99%

はかる:5g/25g

価格 ($):257.0/910.0